2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole is a complex organic compound that features a unique imidazole core substituted with benzo[d][1,3]dioxole, diphenyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines and aldehydes under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidazole ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl-1H-imidazole: Similar structure but lacks the p-tolyl group.
4,5-Diphenyl-1H-imidazole: Lacks the benzo[d][1,3]dioxole and p-tolyl groups.
2-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazole: Lacks the diphenyl and p-tolyl groups.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole is unique due to its combination of benzo[d][1,3]dioxole, diphenyl, and p-tolyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential for diverse applications in various fields of research .
Properties
CAS No. |
853310-41-5 |
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Molecular Formula |
C29H22N2O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-4,5-diphenylimidazole |
InChI |
InChI=1S/C29H22N2O2/c1-20-12-15-24(16-13-20)31-28(22-10-6-3-7-11-22)27(21-8-4-2-5-9-21)30-29(31)23-14-17-25-26(18-23)33-19-32-25/h2-18H,19H2,1H3 |
InChI Key |
WTMCKAKXRNQTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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